molecular formula C12H16N2O B1365427 1-Phenylpiperidine-4-carboxamide CAS No. 170353-34-1

1-Phenylpiperidine-4-carboxamide

Cat. No. B1365427
CAS RN: 170353-34-1
M. Wt: 204.27 g/mol
InChI Key: ZJYUUAQHPGQMQO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Phenylpiperidine-4-carboxamide, commonly referred to as PCA, is a synthetic compound developed as a research tool to study the effects of certain biochemical reactions in the body. PCA is a cyclic amide derivative of piperidine, and is used in a variety of scientific research applications. Its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and potential future directions are discussed in

Scientific Research Applications

1-Phenylpiperidine-4-carboxamide: Scientific Research Applications

properties

IUPAC Name

1-phenylpiperidine-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O/c13-12(15)10-6-8-14(9-7-10)11-4-2-1-3-5-11/h1-5,10H,6-9H2,(H2,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJYUUAQHPGQMQO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)N)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50442077
Record name 1-phenylpiperidine-4-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50442077
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

170353-34-1
Record name 1-phenylpiperidine-4-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50442077
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A mixture of 4-carbamoyl-1-phenylpyridinium chloride (13 g), 10% palladium-on-carbon catalyst (260 mg) and ethanol (250 ml) was hydrogenated at ambient temperature and pressure for 2 days. The solution was filtered (Celite) and the filtrate was concentrated to approximately 50 ml. This solution was cooled and the solid precipitate collected by filtration to give 1-phenylpiperidine-4-carboxamide (5.99 g).
Name
4-carbamoyl-1-phenylpyridinium chloride
Quantity
13 g
Type
reactant
Reaction Step One
Quantity
260 mg
Type
catalyst
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

2.0 g palladium on charcoal (10%) were added to a solution of 22.7 g 4-Carbamoyl-1-phenyl-pyridinium hydrochloride in 500 ml ethanol EtOH. The reaction mixture was stirred at room temperature under an atmosphere of hydrogen at 3 bar for one hour. The catalyst was filtered off through a pad of celite and washed with ethanol. The filtrate was evaporated in vacuo. The resulting residue was purified by flash chromatography on silica gel with the eluent ethyl acetate:methanol=9:1=>4:1 to obtain 6.9 g 1-Phenyl-piperidine-4-carboxylic acid amide as a solid.
Name
4-Carbamoyl-1-phenyl-pyridinium hydrochloride
Quantity
22.7 g
Type
reactant
Reaction Step One
Quantity
2 g
Type
catalyst
Reaction Step One
Name
ethanol EtOH
Quantity
500 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Phenylpiperidine-4-carboxamide
Reactant of Route 2
Reactant of Route 2
1-Phenylpiperidine-4-carboxamide
Reactant of Route 3
Reactant of Route 3
1-Phenylpiperidine-4-carboxamide
Reactant of Route 4
Reactant of Route 4
1-Phenylpiperidine-4-carboxamide
Reactant of Route 5
Reactant of Route 5
1-Phenylpiperidine-4-carboxamide
Reactant of Route 6
Reactant of Route 6
1-Phenylpiperidine-4-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.